3-Methyl-4-(pentyloxy)benzoic acid
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Overview
Description
3-Methyl-4-(pentyloxy)benzoic acid is an organic compound with the molecular formula C13H18O3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a pentyloxy group, and the hydrogen atom at the meta position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pentyloxy)benzoic acid can be achieved through several methods. One common approach involves the esterification of 3-methyl-4-hydroxybenzoic acid with pentanol, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions.
Another method involves the alkylation of 3-methyl-4-hydroxybenzoic acid with pentyl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is followed by acidification to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
Scientific Research Applications
3-Methyl-4-(pentyloxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. The methyl group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Pentyloxybenzoic acid: Lacks the methyl group at the meta position.
3-Methylbenzoic acid: Lacks the pentyloxy group at the para position.
4-Methylbenzoic acid: Lacks both the pentyloxy group and the methyl group at the meta position.
Uniqueness
3-Methyl-4-(pentyloxy)benzoic acid is unique due to the presence of both the pentyloxy and methyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methyl-4-pentoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-8-16-12-7-6-11(13(14)15)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGFGRAACGNPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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